molecular formula C6H9NOS B117153 4-Oxopentyl thiocyanate CAS No. 151390-51-1

4-Oxopentyl thiocyanate

Cat. No. B117153
M. Wt: 143.21 g/mol
InChI Key: RFQANXHJDBMFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxopentyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiocyanate derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 4-Oxopentyl thiocyanate is not fully understood. However, it is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane and inhibiting the growth of microorganisms. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation.

Biochemical And Physiological Effects

4-Oxopentyl thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to reduce the growth of bacteria, fungi, and cancer cells in vitro. It has also been shown to reduce inflammation and oxidative stress in animal models. However, the toxicity and pharmacokinetics of this compound are not well understood, and further studies are needed to determine its safety and efficacy in humans.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Oxopentyl thiocyanate in lab experiments is its broad-spectrum antimicrobial and antifungal properties. It can be used to study the growth and inhibition of various microorganisms, including bacteria and fungi. However, its toxicity and pharmacokinetics are not well understood, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research on 4-Oxopentyl thiocyanate. One area of interest is the development of novel antimicrobial and antifungal agents based on the structure of this compound. Another area of interest is the study of its mechanism of action and physiological effects in vivo. Additionally, further studies are needed to determine its safety and efficacy in humans, and to develop new methods for its synthesis and purification.
Conclusion:
In conclusion, 4-Oxopentyl thiocyanate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans, and to develop new methods for its synthesis and purification.

Synthesis Methods

The synthesis of 4-Oxopentyl thiocyanate involves the reaction of pentan-1-ol with thiocyanate ion in the presence of a catalyst. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The product is then purified through various techniques, such as column chromatography or recrystallization, to obtain a pure compound.

Scientific Research Applications

4-Oxopentyl thiocyanate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been used as a reagent in organic synthesis, polymer chemistry, and material science.

properties

CAS RN

151390-51-1

Product Name

4-Oxopentyl thiocyanate

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

4-oxopentyl thiocyanate

InChI

InChI=1S/C6H9NOS/c1-6(8)3-2-4-9-5-7/h2-4H2,1H3

InChI Key

RFQANXHJDBMFDB-UHFFFAOYSA-N

SMILES

CC(=O)CCCSC#N

Canonical SMILES

CC(=O)CCCSC#N

synonyms

Thiocyanic acid, 4-oxopentyl ester (9CI)

Origin of Product

United States

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